(R)-6-Methylchroman-3-carboxylic acid
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Overview
Description
®-6-Methylchroman-3-carboxylic acid is a chiral compound belonging to the class of chroman derivatives Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methylchroman-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 6-methylchroman.
Oxidation: The methyl group at the 6-position is oxidized to form a carboxylic acid group. This can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods: In an industrial setting, the production of ®-6-Methylchroman-3-carboxylic acid may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, thereby bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions: ®-6-Methylchroman-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of more oxidized derivatives such as aldehydes or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
®-6-Methylchroman-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique stereochemistry and biological activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-6-Methylchroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.
Comparison with Similar Compounds
6-Methylchroman-3-carboxylic acid (racemic mixture): Contains both ®- and (S)-enantiomers.
Chroman-3-carboxylic acid: Lacks the methyl group at the 6-position.
6-Methylchroman-2-carboxylic acid: The carboxylic acid group is at the 2-position instead of the 3-position.
Uniqueness: ®-6-Methylchroman-3-carboxylic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its racemic mixture or other positional isomers.
Properties
Molecular Formula |
C11H12O3 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3R)-6-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
UUHUXJJYCVPIDW-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC[C@@H](C2)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Origin of Product |
United States |
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